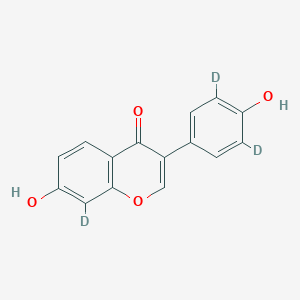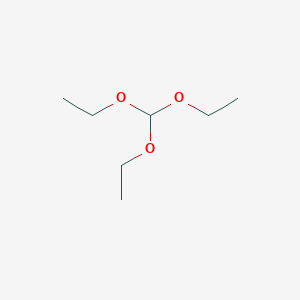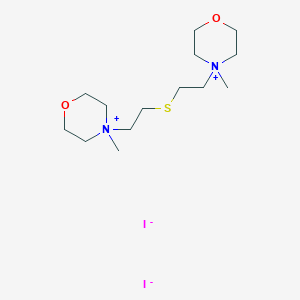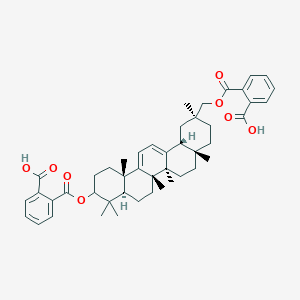
Daidzein-3',5',8-d3
Overview
Description
Synthesis Analysis
The synthesis of Daidzein-3',5',8-d3 involves the preparation of a deuterium-labeled daidzein to improve the molecule's analytical traceability and stability for scientific studies. For instance, a deuterium-labeled daidzein, [6,8,2',3',5',6'-D6]-daidzein, was prepared by acid-catalyzed H/D exchange of aromatic protons using D3PO4.BF3/D2O as a deuterating reagent at 100°C, achieving isotopic purity and chemical stability throughout the extraction and purification steps (Rasku & Whl, 2000).
Molecular Structure Analysis
Molecular structure analysis of Daidzein and its derivatives reveals the importance of their isoflavone skeleton in determining their biological activities. Quantum chemical calculations performed using the PM3—MO method on Daidzein highlighted the benzopyran structure as a positive charge center, suggesting its role in molecular interactions (Ding Mei, 2006).
Chemical Reactions and Properties
The chemical reactions involving Daidzein highlight its versatility in forming derivatives that enhance its solubility and bioavailability. For instance, the synthesis of water-soluble derivatives such as sodium 4',7-diethoxyisoflavone-3'-sulfonate demonstrates the ability to modify Daidzein's structure to improve its physical properties (Zun-ting Zhang & Qiu-ya Wang, 2005).
Physical Properties Analysis
The discovery of polymorphs of Daidzein and the investigation of intermolecular interaction effects on its solution crystallization reveal significant insights into its physical properties. These studies have shown that different polymorphs exhibit varied physicochemical characteristics, influencing their solubility and dissolution rates, critical factors for their bioavailability and therapeutic efficacy (L. Jia et al., 2017).
Chemical Properties Analysis
The chemical properties of Daidzein, including its ability to undergo various chemical modifications, such as sulfonation, highlight the compound's chemical versatility. These modifications not only enhance its solubility and bioactivity but also allow for the creation of derivatives with potentially improved biological activities and applications in various scientific studies (L. Qian, 2003).
Scientific Research Applications
Obesity and Metabolic Health :
- Daidzein improves obesity-related inflammation and insulin resistance by regulating adipokine expression through PPARγ (Sakamoto et al., 2014).
- It inhibits preadipocyte proliferation and fat deposition, which could aid in obesity prevention and therapy (He et al., 2016).
Cancer Prevention and Therapy :
- Daidzein shows potential in reducing the risk of hormone-related cancers and has potent anticancer activity against ovarian cancer cells (Fateminasab et al., 2018); (Hua et al., 2018).
- It has shown potential in inhibiting the growth of mammary tumors in rodents, indicating its use in breast cancer protection (Liu et al., 2012).
Cardiovascular Health :
- Daidzein improves cardiovascular health by reducing myocardial injury and has a therapeutic potential in various cardiovascular diseases (Singh et al., 2023); (Kim et al., 2009).
Reproductive and General Health :
- It enhances egg-laying rates in broilers, improving antioxidant capacity and influencing gene transcription in the liver (Ni et al., 2012).
- Daidzein may influence gut microflora populations and functionality in the colon (Hartono et al., 2015).
Neurological and Bone Health :
- It exhibits neuroprotective effects and has an anabolic effect on osteoblastic cells, suggesting applications in neurodegenerative and bone health (Zheng et al., 2022); (Sugimoto & Yamaguchi, 2000).
Other Applications :
- Daidzein shows potential in treating liver cancer, respiratory issues, and protecting against ischemic damage (Park et al., 2013); (Feng et al., 2015).
Mechanism of Action
Target of Action
Daidzein-3’,5’,8-d3, also referred to as 8-daidzein, is an isoflavone naturally found in plants and herbs . It belongs to the class of phytoestrogens, exhibiting estrogen-like effects . This suggests that its primary targets could be estrogen receptors, which play a crucial role in various biological processes including cardiovascular health, bone health, and cognitive function .
Mode of Action
As a phytoestrogen, it is likely to interact with estrogen receptors, mimicking the effects of estrogen in the body . This interaction can lead to changes in gene expression and cellular function, potentially contributing to its observed health benefits .
Result of Action
Research has investigated the ability of Daidzein-3’,5’,8-d3 to enhance cardiovascular health, lower osteoporosis risk, and improve cognitive function . These effects are likely the result of its interaction with estrogen receptors and the subsequent changes in cellular function .
Safety and Hazards
Future Directions
Daidzein has received great attention as a fascinating pharmacophore with remarkable potential for the therapeutic management of several diseases . Certain pharmacokinetic properties of Daidzein such as less aqueous solubility, low permeability, and poor bioavailability are major obstacles restricting the therapeutic applications . Therefore, nanotechnology-based formulations have been investigated for Daidzein in preceding years .
properties
IUPAC Name |
8-deuterio-3-(3,5-dideuterio-4-hydroxyphenyl)-7-hydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-8,16-17H/i3D,4D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSIJRDFPHDXIC-BKWFQMGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=CC(=C1O)[2H])C2=COC3=C(C2=O)C=CC(=C3[2H])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80481999 | |
| Record name | Daidzein-3',5',8-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80481999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
220930-96-1 | |
| Record name | Daidzein-3',5',8-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80481999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Chloro-5-(3-chloropropyl)-10,11-dihydro-5H-dibenz[b,f]azepine](/img/structure/B26409.png)
![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;pentahydrate](/img/structure/B26415.png)




![4-(Piperazin-1-yl)thieno[3,2-c]pyridine](/img/structure/B26421.png)



